
Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Overview
Description
Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
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Biological Activity
Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a synthetic compound notable for its oxetane ring structure and sulfonate group, which confer unique biological activities. This article discusses its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C10H12O4S
- Molecular Weight : Approximately 242.29 g/mol
- Structure : The compound features an oxetane ring linked to a 4-methylbenzenesulfonate group, enhancing its reactivity and potential for biological interactions.
Research indicates that this compound influences various cellular processes through several mechanisms:
- Cell Signaling Modulation : The compound modulates critical signaling pathways, particularly the MAPK/ERK pathway, which plays a significant role in cell proliferation and differentiation.
- Transcriptional Regulation : It acts as a transcriptional regulator, affecting gene expression and cellular metabolism. This regulation occurs through its interactions with enzymes and transcription factors, leading to alterations in their activity.
- Binding Interactions : The oxetane moiety allows for selective binding to various proteins, which can be leveraged to study enzyme kinetics and cellular signaling pathways.
Biological Activity
The biological activity of this compound has been explored in several contexts:
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the distinct advantages of this compound:
Compound Name | CAS Number | Similarity Index |
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(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | 99314-44-0 | 0.85 |
(1-Methyl-3-methylidenecyclobutyl)methanol | Not listed | 0.81 |
(3-Cyanocyclopentyl) 4-methylbenzenesulfonate | Not listed | 0.79 |
(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | Not listed | 0.93 |
This table illustrates that while there are compounds with high similarity indices, the unique oxetane structure of this compound provides distinct reactivity patterns beneficial for both synthetic chemistry and biological applications.
Case Studies and Research Findings
Several studies have underscored the significance of oxetanes in drug discovery:
- Clinical Candidates : Oxetanes have been incorporated into several drug candidates currently in clinical trials, demonstrating their utility in developing therapeutics for conditions such as cancer and autoimmune diseases .
- Mechanistic Insights : Research has shown that modifications to the oxetane ring can lead to improved pharmacokinetic properties, such as increased solubility and reduced toxicity, making them attractive scaffolds for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Oxetan-3-ylmethyl 4-methylbenzenesulfonate, and how can purity be ensured?
The compound can be synthesized via nucleophilic substitution, leveraging the sulfonate group's reactivity as a leaving group. A two-step radiolabeling method used for analogous sulfonates involves:
- Step 1 : Reacting a bis-sulfonate precursor (e.g., methylene-d2 bis(4-methylbenzenesulfonate)) with a fluorinating agent under controlled conditions to generate intermediates.
- Step 2 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC . Purity is confirmed using H-NMR, mass spectrometry, and elemental analysis, with crystallization in ethanol/water mixtures yielding high-priority crystals for structural validation .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard. Key steps include:
- Growing single crystals in ethanol/water systems.
- Data collection using a Bruker D8 Quest ECO diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure refinement via SHELXL (space group determination, hydrogen bonding analysis) . Crystallographic parameters (e.g., monoclinic symmetry, unit cell dimensions) are reported with -factors < 0.05 for high reliability .
Q. What is the reactivity profile of the sulfonate group in this compound?
The sulfonate group acts as a leaving group in nucleophilic substitutions. For example:
- Alkylation : React with amines or alcohols under basic conditions (e.g., KCO in DMF).
- Radiolabeling : Exchange with F in radiopharmaceutical synthesis, as demonstrated for fluoromethyl-d2 4-methylbenzenesulfonate derivatives . Kinetic studies recommend polar aprotic solvents (e.g., DMSO) to enhance reaction rates .
Advanced Research Questions
Q. How does the compound’s stability vary under reactive environments (e.g., oxidizing agents)?
Stability assays show:
- Oxidative conditions : Degrades in the presence of strong oxidizers (e.g., KMnO) via sulfonate group cleavage.
- Acidic/alkaline conditions : Hydrolyzes at elevated temperatures (>60°C), monitored by H-NMR peak disappearance at δ 7.45–7.72 ppm (aromatic protons) . Methodological mitigation includes inert atmospheres (N) and stabilizers like BHT for long-term storage .
Q. What role does this compound play in radiochemistry for PET imaging?
It serves as a precursor for F-labeled probes. For example:
- Step 1 : Generate [F]fluoromethyl-d2 4-methylbenzenesulfonate via nucleophilic fluorination.
- Step 2 : Radiolabel thiophenol precursors to create CNS-targeting agents (e.g., mGluR4 PET ligands) . Radiochemical yields (>70%) are achieved using optimized microwave-assisted synthesis .
Q. How do hydrogen-bonding interactions influence its crystal packing and solubility?
X-ray data reveal N–H···O hydrogen bonds between the sulfonate oxygen and amine hydrogens, forming [010]-directional chains. These interactions:
- Reduce solubility in non-polar solvents (e.g., hexane).
- Enhance thermal stability (decomposition >200°C) via dense packing . Solubility parameters (e.g., in DMSO: 25 mg/mL at 25°C) are critical for formulation studies .
Q. Can this compound act as an intermediate in bioactive molecule synthesis?
Yes. Applications include:
- Anticancer agents : Coupling with triazole or benzoate moieties to modulate cytotoxicity (IC values <10 μM in MCF-7 cells) .
- Enzyme inhibitors : Functionalization at the oxetane ring enhances binding to kinase domains (e.g., PI3Kδ) . Synthetic protocols emphasize regioselective modifications using Pd-catalyzed cross-coupling .
Properties
IUPAC Name |
oxetan-3-ylmethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXQYOMYPRXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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